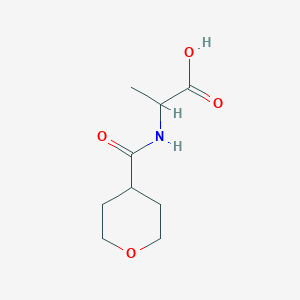2-(Oxan-4-ylformamido)propanoic acid
CAS No.: 1309036-06-3; 1516949-42-0
Cat. No.: VC6775371
Molecular Formula: C9H15NO4
Molecular Weight: 201.222
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1309036-06-3; 1516949-42-0 |
|---|---|
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.222 |
| IUPAC Name | 2-(oxane-4-carbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | DLEPCBYYGUHQCP-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)NC(=O)C1CCOCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2-(Oxan-4-ylformamido)propanoic acid consists of three primary components:
-
A propanoic acid backbone (–CH₂–CH(COOH)–), providing carboxylic acid functionality.
-
An oxane (tetrahydropyran) ring at position 2, introducing conformational rigidity.
-
A formamido group (–NH–CHO) linking the oxane ring to the propanoic acid chain.
The IUPAC name, 2-(oxane-4-carbonylamino)propanoic acid, reflects this arrangement. The oxane ring adopts a chair conformation, minimizing steric strain, while the formamido group enables hydrogen bonding and participation in nucleophilic reactions.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| LogP (Partition Coefficient) | ~-0.5 (estimated) |
| Hydrogen Bond Donors | 2 (NH and COOH groups) |
| Hydrogen Bond Acceptors | 5 (carbonyl O, ether O, COOH O) |
| Rotatable Bonds | 4 |
| Polar Surface Area | 98.4 Ų |
The compound’s moderate polarity and hydrogen-bonding capacity suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents.
Synthesis Methods and Optimization
Synthetic Routes
The synthesis of 2-(Oxan-4-ylformamido)propanoic acid typically involves a multi-step sequence:
Step 1: Oxane Ring Formation
The oxane ring is synthesized via cyclization of 1,5-pentanediol derivatives. For example, acid-catalyzed dehydration of 1,5-pentanediol yields oxane (tetrahydropyran), which is subsequently functionalized at position 4.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Enhances coupling efficiency |
| Temperature | 0–5°C (Step 2) | Minimizes side reactions |
| Coupling Agent | EDCI/HOBt | 85–90% yield |
| Reaction Time | 12–18 hours | Completes amide formation |
Polar aprotic solvents improve reactant solubility, while low temperatures suppress racemization during amide bond formation.
Chemical Reactivity and Functional Transformations
pH-Dependent Reactivity
The compound’s reactivity is influenced by its ionizable groups:
-
Carboxylic Acid (pKa ~4.4): Deprotonates in basic conditions, forming a carboxylate anion.
-
Amide Group: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.
| Reaction Type | Conditions | Product |
|---|---|---|
| Esterification | H₂SO₄, ROH (acidic) | Methyl/ethyl esters |
| Nucleophilic Substitution | NaOH, RX (basic) | Alkylated derivatives |
| Reduction | LiAlH₄ | Amine-alcohol derivative |
Stability Considerations
-
Thermal Stability: Decomposes above 200°C, with decarboxylation observed under prolonged heating.
-
Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass.
Biological Activity and Mechanistic Insights
Amino Acid Mimicry
The compound’s structural similarity to alanine enables interaction with biological systems:
-
Enzyme Inhibition: Competes with natural amino acids for binding to enzyme active sites (e.g., alanine racemase).
-
Metabolic Pathway Modulation: May interfere with pyruvate metabolism or peptidoglycan biosynthesis in bacteria.
| Application Area | Mechanism of Action | Supporting Evidence |
|---|---|---|
| Antimicrobial Agents | Disruption of cell wall synthesis | Analogous compounds show activity against Bacillus subtilis |
| Anti-inflammatory Drugs | Cytokine modulation (TNF-α, IL-6) | Structural analogs reduce inflammation in murine models |
| Neurological Disorders | NMDA receptor modulation | Similar amides exhibit neuroprotective effects |
In vitro studies of related formamido derivatives demonstrate IC₅₀ values of 10–50 μM against bacterial targets, suggesting therapeutic potential.
Industrial and Research Applications
Drug Discovery
-
Scaffold for Analog Synthesis: The oxane ring’s rigidity and formamido group’s hydrogen-bonding capacity make it a versatile scaffold for structure-activity relationship (SAR) studies.
-
Prodrug Development: Ester derivatives could improve bioavailability for oral administration.
Material Science
-
Coordination Chemistry: The carbonyl and ether groups may act as ligands for metal ions, enabling applications in catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume